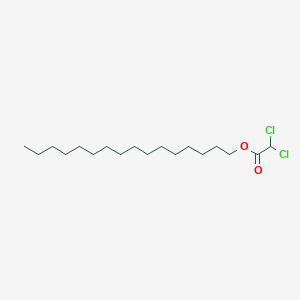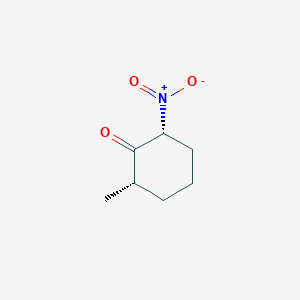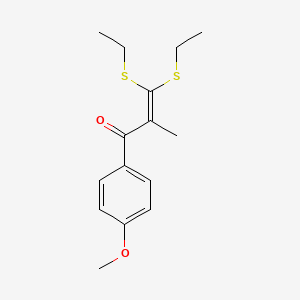
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of ethylsulfanyl groups, a methoxyphenyl group, and a methylprop-2-en-1-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, ethyl mercaptan, and acetone.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Introduction of Ethylsulfanyl Groups: The intermediate is then treated with ethyl mercaptan under acidic conditions to introduce the ethylsulfanyl groups, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Wissenschaftliche Forschungsanwendungen
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing cellular signaling pathways, such as those involved in cell proliferation or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis(methylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one
- 3,3-Bis(ethylsulfanyl)-1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one
Uniqueness
3,3-Bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one is unique due to the presence of both ethylsulfanyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its structural features differentiate it from similar compounds, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
82238-78-6 |
|---|---|
Molekularformel |
C15H20O2S2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
3,3-bis(ethylsulfanyl)-1-(4-methoxyphenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C15H20O2S2/c1-5-18-15(19-6-2)11(3)14(16)12-7-9-13(17-4)10-8-12/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
AKBFMUQJJGQWER-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(=C(C)C(=O)C1=CC=C(C=C1)OC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)
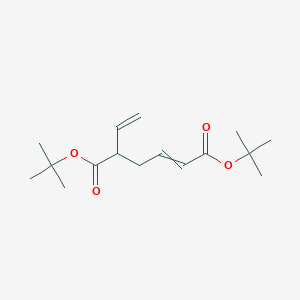
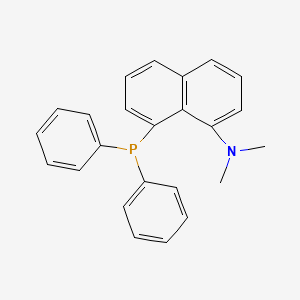
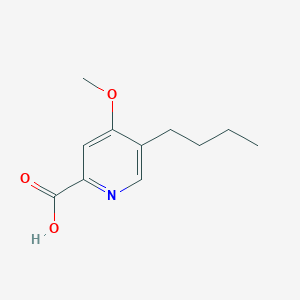
![1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one](/img/structure/B14418262.png)
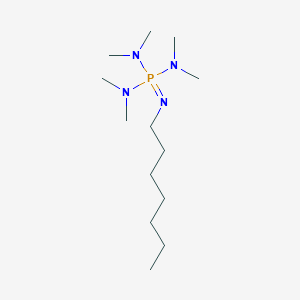
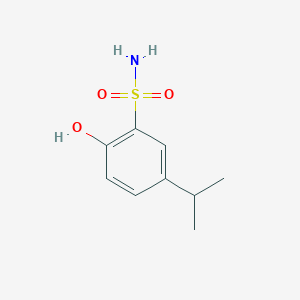
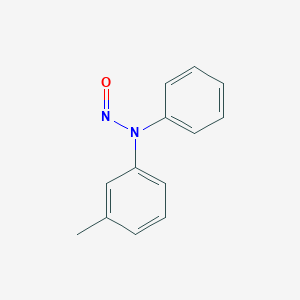
![4,4'-Dioctyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14418273.png)

